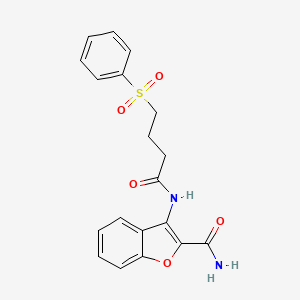![molecular formula C14H17NO B2364129 N-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide CAS No. 2361646-03-7](/img/structure/B2364129.png)
N-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6,7,8,9-Tetrahydro-5H-benzo7annulen-6-yl)prop-2-enamide is an organic compound that belongs to the class of benzoannulenes. This compound is characterized by its unique structure, which includes a tetrahydrobenzoannulene ring system attached to a prop-2-enamide group. The compound’s structure imparts specific chemical properties that make it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6,7,8,9-Tetrahydro-5H-benzo7annulen-6-yl)prop-2-enamide typically involves the following steps:
- Formation of the Tetrahydrobenzoannulene Ring: This can be achieved through a series of cyclization reactions starting from appropriate precursors such as cycloheptanone and aromatic aldehydes.
- Introduction of the Prop-2-enamide Group: The prop-2-enamide group can be introduced via amide coupling reactions using reagents like prop-2-enoyl chloride and suitable amines.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
- Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
- Substitution: The compound can participate in substitution reactions, where functional groups on the benzoannulene ring or the amide group are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
- Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
- Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
- Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), often in the presence of catalysts or under reflux conditions.
- Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
- Reduction: Reduced derivatives such as alcohols or amines.
- Substitution: Substituted benzoannulene derivatives with various functional groups.
Scientific Research Applications
Chemistry::
- Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
- Study of Reaction Mechanisms: It is used in research to study the mechanisms of various organic reactions, providing insights into reaction pathways and intermediates.
- Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
- Biological Studies: It is used in studies to understand its interactions with biological molecules and its effects on biological systems.
- Material Science: The compound is explored for its potential applications in the development of new materials with unique properties, such as polymers and coatings.
- Catalysis: It is investigated for its potential use as a catalyst or catalyst precursor in various industrial processes.
Mechanism of Action
The mechanism by which N-(6,7,8,9-Tetrahydro-5H-benzo7annulen-6-yl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds::
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-one
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol
- 6,6,9,9-Tetramethyl-6,7,8,9-tetrahydro-benzocyclohepten-5-one
- Structural Differences: While these compounds share the benzoannulene core, they differ in the functional groups attached to the ring system. For example, 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-one has a ketone group, whereas 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol has a hydroxyl group.
- Chemical Properties: These structural differences lead to variations in chemical properties such as reactivity, solubility, and stability.
- Applications: The unique structure of N-(6,7,8,9-Tetrahydro-5H-benzo7annulen-6-yl)prop-2-enamide makes it suitable for specific applications that may not be feasible with the other similar compounds.
Properties
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-2-14(16)15-13-9-5-8-11-6-3-4-7-12(11)10-13/h2-4,6-7,13H,1,5,8-10H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPPUCLDGHYBQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC2=CC=CC=C2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2364048.png)
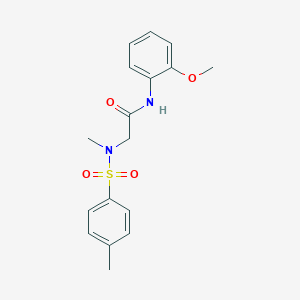
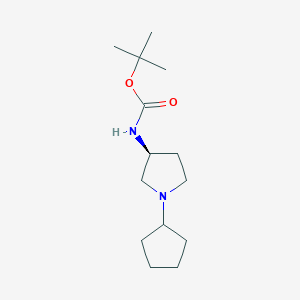
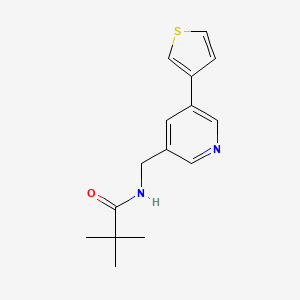
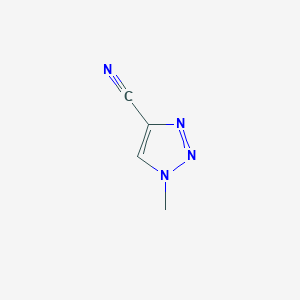
![N-[2-Methyl-2-(5-methylpyridin-2-yl)propyl]prop-2-enamide](/img/structure/B2364055.png)
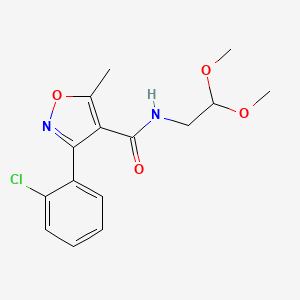
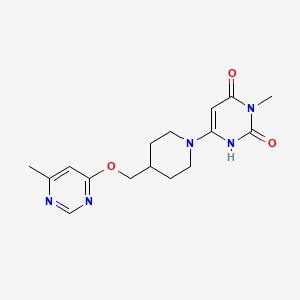
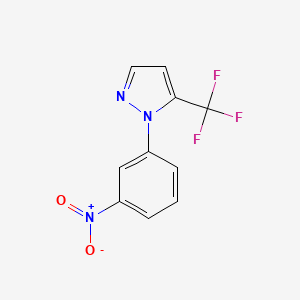
![1-(4-chlorophenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2364061.png)

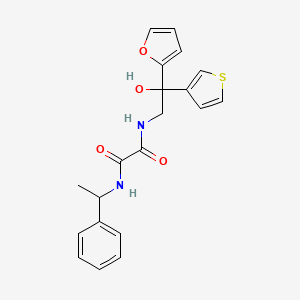
![1-methyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2364067.png)
